molecular formula C7H12N4OS B1371018 N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide CAS No. 353286-93-8

N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B1371018
CAS No.: 353286-93-8
M. Wt: 200.26 g/mol
InChI Key: ORHLPOKMYPKCOT-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide is a useful research compound. Its molecular formula is C7H12N4OS and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Virucidal Activity

  • Study 1: Synthesized derivatives of N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide demonstrated potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus, indicating their antiviral and virucidal capabilities (Wujec et al., 2011).

Antimicrobial and Antifungal Properties

  • Study 2: A series of derivatives were synthesized and tested for their antibacterial and antifungal activity. These compounds exhibited potential against various microorganisms, including Staphylococcus aureus and Candida albicans, indicating their applicability in antimicrobial and antifungal treatments (Baviskar et al., 2013).
  • Study 3: Another series of derivatives showed antimicrobial efficacy against a range of pathogens, highlighting the broad spectrum of potential applications of these compounds in combating infectious diseases (MahyavanshiJyotindra et al., 2011).

Pharmacological Potential

  • Study 4: Some compounds derived from this compound were investigated for their effects on the central nervous system (CNS) in mice, suggesting a possible application in CNS-related pharmacological research (Maliszewska-Guz et al., 2005).

Cancer Research

  • Study 5: A study involving novel acefylline-derived 1,2,4-triazole hybrids with N-phenyl acetamide moieties showed significant inhibitory potential against two cancer cell lines, A549 (lung) and MCF-7 (breast), demonstrating the compound's potential as an anti-cancer agent (Shahzadi et al., 2021).

Enzyme Inhibition Studies

  • Study 6: N-aryl derivatives of the compound were synthesized and evaluated for their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), indicating potential use in enzyme inhibition studies (Riaz et al., 2020).

Properties

IUPAC Name

N,N-dimethyl-2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS/c1-5-8-9-7(13)11(5)4-6(12)10(2)3/h4H2,1-3H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHLPOKMYPKCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide
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N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide
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N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide
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N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide
Reactant of Route 5
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N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide
Reactant of Route 6
N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.